What are the physical and chemical properties of Biphenyl-4-YL-hydrazine hydrochloride?
What are the physical and chemical properties of Biphenyl-4-YL-hydrazine hydrochloride?
A Comprehensive Technical Guide to Biphenyl-4-YL-hydrazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biphenyl-4-YL-hydrazine hydrochloride is a versatile chemical compound valued for its role as a building block in organic synthesis and medicinal chemistry.[1] As a hydrazine derivative, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2] Its biphenyl structure enhances both stability and reactivity, making it a compound of significant interest in the development of novel therapeutic agents, particularly anti-cancer drugs, as well as polymers and dyes.[1][2] This document provides an in-depth overview of its physical and chemical properties, experimental characterization protocols, and primary applications.
Chemical and Physical Properties
Biphenyl-4-YL-hydrazine hydrochloride is typically an off-white to light yellow or brown crystalline solid.[1][3][4] The hydrochloride salt form generally enhances its stability and solubility in polar solvents like water and alcohols compared to its free base.[3]
General and Physical Properties
The fundamental identifiers and physical characteristics of Biphenyl-4-YL-hydrazine hydrochloride are summarized below. Note that multiple CAS numbers are associated with this compound by different suppliers.
| Property | Value | Source(s) |
| IUPAC Name | (4-phenylphenyl)hydrazine;hydrochloride | [5][6] |
| Synonyms | 4-Biphenylhydrazine hydrochloride, [1,1'-Biphenyl]-4-ylhydrazine hydrochloride, N-Biphenyl-4-yl-hydrazinium chloride | [1][6] |
| CAS Number | 63543-02-2, 2217-77-8 | [1][3][5][6][7] |
| Molecular Formula | C₁₂H₁₃ClN₂ or C₁₂H₁₂N₂·HCl | [1][3][5][6][7] |
| Molecular Weight | 220.70 g/mol | [1][3][5][7] |
| Appearance | Off-white or beige solid[1]; Light yellow to brown solid[4]; Crystalline solid[3] | [1][3][4] |
| Melting Point | 213-214 °C | [4] |
| Solubility | Soluble in polar solvents such as water and alcohols.[3] | [3] |
| Storage Conditions | Store at 0-8 °C[1][8]; Store at 2-8°C under nitrogen[4] | [1][4][8] |
| Purity | ≥ 95% (NMR)[1], 97%[3] | [1][3] |
Chemical Structure and Reactivity
Biphenyl-4-YL-hydrazine hydrochloride possesses a hydrazine functional group attached to a biphenyl scaffold.[3] This structure is the basis for its utility in synthesis. The hydrochloride salt can be neutralized with a mild base to liberate the free hydrazine, which is a potent nucleophile.
Key reactions include:
-
Formation of Hydrazones: Reacts with aldehydes and ketones to form stable hydrazone derivatives, a crucial step in the synthesis of many heterocyclic compounds.[1]
-
Diazotization and Coupling: The hydrazine moiety can be used in diazotization reactions, expanding its utility in creating azo compounds, which are often used as dyes.[2]
-
Fischer Indole Synthesis: As a substituted hydrazine, it is a suitable precursor for the Fischer indole synthesis, a classic method for constructing indole rings, which are prevalent in pharmaceuticals.
The compound serves as a key intermediate in synthesizing complex molecules and is explored for creating new drugs due to its unique chemical structure.[1][2]
Experimental Protocols
The following sections detail generalized methodologies for the characterization and analysis of Biphenyl-4-YL-hydrazine hydrochloride, based on standard practices for similar organic compounds.
Purity and Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess the purity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its solubility in polar solvents) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz spectrometer.[9][10]
-
Analysis:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the hydrazine protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons.
-
Purity Assessment: Purity can be estimated by comparing the integral of the compound's signals to those of a known internal standard with a precisely weighed mass.[1]
-
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the finely ground, dry crystalline solid is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus (e.g., a MEL-TEMP apparatus).[9]
-
Observation: The temperature is slowly increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. The observed range of 213-214 °C is indicative of high purity.[4]
Characterization by Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[9]
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Key expected vibrational bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.
-
Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of the molecule, confirming its elemental composition.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.[9]
-
Data Acquisition: The mass-to-charge ratio (m/z) is measured using a high-resolution instrument like a Time-of-Flight (TOF) analyzer.[9]
-
Analysis: The measured m/z for the parent ion [M+H]⁺ (the free base) should correspond closely to the calculated theoretical mass for C₁₂H₁₃N₂⁺, confirming the molecular formula.
Visualizations
General Synthetic Utility Workflow
The following diagram illustrates a typical synthetic pathway where Biphenyl-4-YL-hydrazine hydrochloride is used as a precursor to form a hydrazone, a common intermediate in drug synthesis.
Caption: General workflow for utilizing Biphenyl-4-YL-hydrazine HCl in synthesis.
Analytical Characterization Workflow
This diagram outlines the logical sequence of experiments to confirm the identity, structure, and purity of a synthesized batch of Biphenyl-4-YL-hydrazine hydrochloride.
Caption: Logical workflow for the analytical characterization of the compound.
Applications
Biphenyl-4-YL-hydrazine hydrochloride is a valuable reagent with diverse applications:
-
Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly in the development of anti-cancer agents where the biphenyl moiety can be involved in crucial biological interactions.[1][2]
-
Organic Synthesis: It is widely used for creating complex molecules and exploring new chemical pathways.[1]
-
Materials Science: The compound is utilized in producing polymers, resins, and dyes, contributing to the development of durable materials with specific properties.[1][2]
-
Analytical Chemistry: It can be employed in analytical methods, such as chromatography, to derivatize and identify other chemical substances.[1]
Safety and Handling
Biphenyl-4-YL-hydrazine hydrochloride and related hydrazine compounds are potent chemicals that require careful handling.
-
Hazards: While a specific Safety Data Sheet (SDS) for this exact compound can vary, related hydrazine hydrochlorides are classified as hazardous.[4] Potential hazards include being harmful if swallowed, toxic in contact with skin, causing skin irritation or severe burns, causing serious eye irritation or damage, and potentially causing respiratory irritation.[4][11][12]
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere like nitrogen.[4][12][13]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]
- 4. Hydrazine, (4-biphenylyl)-, hydrochloride | 63543-02-2 [amp.chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
